molecular formula C14H11N3O4 B11842909 1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B11842909
M. Wt: 285.25 g/mol
InChI Key: WOJTYVPMUKVSCL-UHFFFAOYSA-N
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Description

1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound that features a quinoline core substituted with an oxadiazole moiety

Preparation Methods

The synthesis of 1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under dehydrative conditions.

    Quinoline synthesis: The quinoline core can be synthesized via the Skraup synthesis or other methods involving the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Coupling of the oxadiazole and quinoline moieties: This step often involves the use of coupling reagents such as EDCI or DCC to form the final product.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride, which may reduce the oxadiazole ring or the quinoline core.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core, using reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as an antimicrobial or anticancer agent, given the bioactivity of quinoline and oxadiazole derivatives.

    Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or cellular pathways.

Mechanism of Action

The mechanism of action of 1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid would depend on its specific application:

    Antimicrobial Activity: It may inhibit bacterial enzymes or interfere with DNA replication.

    Anticancer Activity: The compound could induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives and oxadiazole-containing molecules:

    Quinolines: Such as chloroquine and quinine, which are known for their antimalarial properties.

    Oxadiazoles: Including 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives, which have various applications in medicinal chemistry and materials science.

1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to the combination of these two moieties, potentially offering a broader range of biological activities and applications.

Properties

Molecular Formula

C14H11N3O4

Molecular Weight

285.25 g/mol

IUPAC Name

1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C14H11N3O4/c1-8-11(16-21-15-8)7-17-6-10(14(19)20)13(18)9-4-2-3-5-12(9)17/h2-6H,7H2,1H3,(H,19,20)

InChI Key

WOJTYVPMUKVSCL-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1CN2C=C(C(=O)C3=CC=CC=C32)C(=O)O

Origin of Product

United States

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